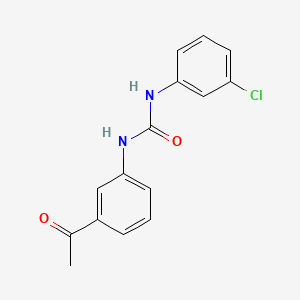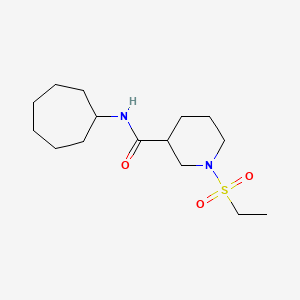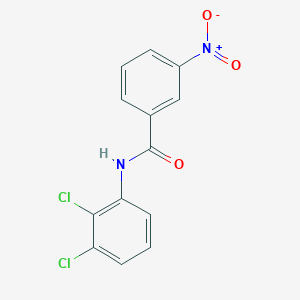
N-(3-acetylphenyl)-N'-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-N'-(3-chlorophenyl)urea is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.0665554 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urease Inhibitors and Medical Applications
Urease inhibitors have potential in treating gastric and urinary tract infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus species. N-(3-acetylphenyl)-N'-(3-chlorophenyl)urea derivatives are explored for their urease inhibitory properties, aiming to develop safer and more effective treatments than currently available options like acetohydroxamic acid, which has severe side effects. The exploration of urease inhibitors includes a variety of compounds, highlighting the need for further research to fully exploit urease inhibition in medical applications (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
The development of urea biosensors is significant in detecting and quantifying urea concentration, which is crucial in diagnosing various medical conditions such as renal failure and hepatic failure, and in industries such as agriculture and food preservation. Urea biosensors utilize urease as a bioreceptor element, and advancements in materials science have led to the use of various nanoparticles and conducting polymers to improve sensor performance. This highlights the interdisciplinary applications of this compound in enhancing the sensitivity and specificity of biosensors (Botewad et al., 2021).
Agricultural and Environmental Applications
In agriculture, understanding the role of urease in nitrogen metabolism is crucial for optimizing urea utilization in ruminant diets and reducing environmental impacts. Research into urease's role in ruminants' nitrogen metabolism and the regulatory effects of bacterial urease provides insights into strategies for improving urea efficiency in livestock feeding practices, which can have significant implications for sustainable agriculture and environmental protection (Jin et al., 2018).
Drug Design and Pharmacokinetics
The unique hydrogen-binding capabilities of ureas, including this compound, make them important in drug design for modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Research in this area confirms the significance of the urea moiety in medicinal chemistry, stimulating its use as a structural motif in the development of new therapeutic agents (Jagtap et al., 2017).
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)11-4-2-6-13(8-11)17-15(20)18-14-7-3-5-12(16)9-14/h2-9H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABLACWKPZVRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-ethylpyrimidin-5-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5573269.png)

![N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5573283.png)


![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5573301.png)
![N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5573308.png)
![N-{[(2-ethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5573323.png)

![(3R*,4S*)-1-[3-(3-chlorophenyl)propanoyl]-4-cyclopropyl-3-pyrrolidinamine](/img/structure/B5573332.png)
![3-{[(2-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5573339.png)
![2-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5573345.png)
![5,7-dimethyl-N'-(2-thienylmethylene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5573352.png)

